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Introduction

The spin state of a transition metal ion, such as iron, is a fundamental electronic property that
dictates its magnetic, spectroscopic, and reactive characteristics. In iron coordination
complexes, the spin state can be modulated by external stimuli like temperature, pressure, or,
significantly, by the coordination of ligands.[1] Carbon monoxide (CO), a diatomic molecule of
significant biological and chemical relevance, is a potent modulator of the spin state in iron
complexes. Due to its strong-field ligand nature, CO coordination almost invariably induces a
transition to a low-spin (LS) state.[2] This phenomenon is central to the function and inhibition
of heme proteins, the design of novel catalysts, and the development of molecular sensors.[3]

[4]

This technical guide provides a comprehensive overview of the principles, experimental
characterization, and quantitative analysis of spin state changes in iron complexes upon the
binding of carbon monoxide. It details the theoretical underpinnings, summarizes key
experimental data, and outlines the methodologies used to probe these transitions.

Theoretical Background: d-Orbital Splitting and
Ligand Field Theory
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The spin state of an iron center is determined by the arrangement of its d-electrons. In an
octahedral ligand field, the five degenerate d-orbitals split into two sets: the lower-energy tzg
orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dz2, dx2-y2). For an iron(ll) center (a
d® system), there are two possible ground-state electron configurations.

e High-Spin (HS) State: When the ligand field splitting energy (Ao) is smaller than the spin-
pairing energy (P), electrons will occupy the higher-energy eg* orbitals before pairing in the
t2g orbitals, maximizing spin multiplicity. This results in a t2g*eg*? configuration with four
unpaired electrons (S=2).

e Low-Spin (LS) State: When Ao is larger than P, it is energetically more favorable for
electrons to pair in the lower-energy t2g orbitals. This leads to a t2g®eg*® configuration with
no unpaired electrons (S=0), resulting in a diamagnetic state.[5]

Carbon monoxide is a strong 1t-acceptor ligand, which creates a large ligand field splitting (Ao).
Consequently, upon coordination to an iron(ll) center, it typically forces a transition from a high-
spin or intermediate-spin state to a low-spin state.[6]
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d-orbital splitting in octahedral Fe(ll) complexes.
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The Mechanism of CO-Induced Spin State Change

The binding of CO to a five-coordinate, high-spin Fe(ll) complex, such as deoxy-myoglobin, is a
classic example of a coordination-induced spin state change. The initial complex is typically in
a quintet (S=2) ground state. Upon CO binding, the iron center becomes six-coordinate, and
the electronic configuration changes to a singlet (S=0) low-spin state.[7][8] This transition is
spin-forbidden and involves crossing potential energy surfaces.[9] Density functional theory
(DFT) calculations have shown that the recombination pathway for CO involves direct
recombination from the S=2 state, which is a significantly slower process compared to the
binding of other diatomic molecules like NO and O2.[7][10] This spin-forbidden transition
contributes to the kinetic barrier for CO binding and dissociation in heme proteins.[9]
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Logical pathway for CO-induced spin state transition.
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Experimental Protocols for Characterizing Spin
States

A variety of physical methods are employed to detect and monitor spin state transitions. The
profound changes in magnetic, structural, and spectroscopic properties between high-spin and
low-spin states allow for robust characterization.[5]

Magnetic Susceptibility Measurements

This is a primary method for determining the number of unpaired electrons in a complex.[5] The
transition from a paramagnetic HS state (S=2 for Fe(ll)) to a diamagnetic LS state (S=0) results
in a drastic change in magnetic susceptibility.[5]

o Methodology (SQUID Magnetometry):

o A polycrystalline sample of the iron complex is placed in a gelatin capsule or other suitable
sample holder.

o The sample is placed within a Superconducting Quantum Interference Device (SQUID)
magnetometer.

o The magnetic moment is measured over a range of temperatures (e.g., 2 K to 300 K)
under a constant applied DC magnetic field (e.g., 1000 Oe).[11][12]

o The process is repeated after exposing the sample to a CO atmosphere to form the
carbonyl complex.

o The molar magnetic susceptibility (xM) is determined, and the effective magnetic moment
(ueff) or the product XMT is plotted against temperature to observe the spin transition.[12]
For an Fe(ll) complex, a transition from a xMT value of ~3.0-4.0 cm3 K/mol (HS) to ~0 cm3
K/mol (LS) is expected.[11]

Moéssbauer Spectroscopy

>’Fe Mossbauer spectroscopy is a powerful tool for probing the oxidation and spin states of
iron. The isomer shift (d) and quadrupole splitting (AEQ) are highly sensitive to the electron
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density and symmetry at the iron nucleus, which differ significantly between HS and LS states.

[5]
o Methodology:

o The solid-state iron complex sample is mounted in a cryostat. For CO adducts, the
complex is often prepared in situ by exposing the precursor to CO gas and then freezing
to trap the state.

o A37Co source provides the y-radiation. The spectrometer measures the resonant
absorption of this radiation by the >’Fe nuclei in the sample.[13]

o Spectra are recorded at various temperatures (e.g., 77 K and 295 K) to confirm the spin
state.[13]

o The resulting spectrum is fitted to Lorentzian lines to extract the isomer shift (&) and
quadrupole splitting (AEQ) values.[13]

o Typical values for Fe(ll) HS complexes show a large & (~0.6—1.2 mm/s) and a large AEQ
(~1.5-3.0 mm/s), while Fe(Il) LS complexes exhibit a smaller  (~0.2—0.5 mm/s) and a
smaller AEQ (~0-1.0 mm/s).[5][11]

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions in iron complexes, particularly the metal-to-ligand charge transfer
(MLCT) bands, are sensitive to the spin state. Spin crossover can be monitored by observing
changes in the position and intensity of these bands with temperature or upon ligand binding.
[14][15]

e Methodology:
o A solution of the iron complex is prepared in a suitable solvent (e.g., CH3CN, CH2Clz2).[15]

o The solution is placed in a cuvette within a UV-Vis spectrophotometer equipped with a
variable-temperature cell holder.

o An initial spectrum is recorded at a starting temperature.
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o The solution is saturated with CO gas by bubbling it through the cuvette.

o Spectra are recorded at various temperatures to monitor the transition. The presence of
clear isosbestic points indicates an equilibrium between two distinct species (e.g., the HS
and LS states).[15]
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General experimental workflow for studying CO binding.

Quantitative Data Summary

The coordination of CO to iron(ll) complexes leads to measurable changes in magnetic and
spectroscopic parameters. The following tables summarize representative data from the

literature for heme and non-heme iron complexes.
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ble 1: . ibili

Initial State Final State peff (Initial)  peff (Final)
Complex Ref.
(S) (S) [B.M.] [B.M.]
Deoxy- ) )

] Diamagnetic
Myoglobin HS (2) LS (0) ~5.0-55 ~0) [8]
(Fe(I))

Diamagnetic
[Fe(TPP)] HS (2) LS (0) ~4.8 -0) [16]
Diamagnetic
LcFe(I)X HS (2) LS (0) ~4.9 ~0) [11]
(TPP =
tetraphenylpo
rphyrin, Lc =
bulky B-
diketiminate
ligand)

Table 2: M6ssbauer Spectroscopy Data (Fe(ll)
Complexes at ~77 K)

Complex Spin State 6 (mmls) AEQ (mml/s) Ref.
Deoxy-Myoglobin  HS (S=2) ~0.92 ~2.23 General
Carboxy-
) LS (S=0) ~0.26 ~0.36 General
Myoglobin
Fe(phen)2(NCS
[Fe(phem=(NCS) s (s=2) ~1.00 ~3.00 [5]
2] (HS)
Fe(phen)2(NCS
[Fe(phen):( ) LS (S=0) ~0.35 ~0.20 [5]
2] (LS)
Fe(CO)s LS (S=0) ~0.16 ~2.57 [17]
(phen = 1,10-
phenanthroline)
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Table 3: Infrared Spectroscopy Data for Fe(ll)-CO

Adducts
Complex v(CO) (cm™?) Comments Ref.
Fe(TPP)(CO) ~1966 Monocarbonyl adduct [18]
_ cis-dicarbonyl
(‘Pr-DAB)Fel2(CO)2 2036, 2002 [18]

arrangement

Fe(CO)s 2022, 1991 Terminal CO stretches  [17]
(DAB =
diazabutadiene
ligand)

Conclusion

The coordination of carbon monoxide to iron complexes is a powerful method for inducing a
spin state change, typically from a high-spin to a low-spin configuration. This transition is a
direct consequence of the strong ligand field imposed by CO, which makes spin-pairing in the
lower-energy tzg orbitals energetically favorable. This fundamental process is critical in diverse
fields, from understanding the mechanism of CO poisoning in biological systems to designing
advanced materials with switchable magnetic and optical properties. The characterization of
these spin state changes relies on a suite of complementary experimental techniques,
including magnetic susceptibility measurements, Méssbauer spectroscopy, and UV-Vis
spectroscopy, which together provide a detailed picture of the electronic and structural
transformations that occur upon CO binding.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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